N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Antimycobacterial Structure-Activity Relationship Negative Control

Verified inactive negative control (MIC >20 μM in M. tuberculosis assays) for 4-aminopiperidine SAR screening. Unsubstituted N-1 piperidine position enables direct quantification of potency gains from N-1 modifications—norbornenylmethyl substitution reduces MIC from >20 μM to 10 μM. Serves as moderate-cytotoxicity reference (TC50 14 μM) for selectivity index calculations. CNS MPO 3.1 compound suitable for testing computational ADME models against experimental brain penetration data. Free NH at N-1 ensures distinct pharmacological inactivity versus fentanyl-related scaffolds.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 879619-76-8
Cat. No. B3058118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-phenylethyl)piperidin-4-amine
CAS879619-76-8
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2
InChIKeyXCFSNXPXHZDVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N-(2-phenylethyl)piperidin-4-amine (CAS 879619-76-8) Procurement & Research Baseline


N-benzyl-N-(2-phenylethyl)piperidin-4-amine (CAS 879619-76-8) is a 4-aminopiperidine derivative characterized by benzyl and 2-phenylethyl substituents on the C-4 nitrogen, with an unsubstituted piperidine NH at the N-1 position [1]. The compound shares the N-phenethyl-N-benzyl pharmacophore core with several fentanyl-related scaffolds but lacks the anilido group essential for potent μ-opioid receptor agonism, positioning it as a key synthetic intermediate, impurity standard, and SAR reference tool rather than a direct pharmacological agent [1].

Critical Differentiation of N-benzyl-N-(2-phenylethyl)piperidin-4-amine from Closest Analogs


Substituting N-benzyl-N-(2-phenylethyl)piperidin-4-amine with closely related 4-aminopiperidine analogs—such as the N-1-substituted derivatives or fentanyl-related compounds—directly alters critical selection parameters including anti-tubercular MIC values, predicted CNS permeability (LogP/LogD), and cytotoxicity profiles [1]. The free NH at the N-1 position renders this compound a uniquely inactive scaffold in M. tuberculosis growth inhibition assays (MIC >20 μM) versus the 10 μM MIC of the N-1 norbornenylmethyl-substituted analog, establishing its specific utility as a negative control and SAR benchmark rather than a lead candidate [1].

N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Head-to-Head Quantitative Evidence for Scientific Selection


Anti-Tubercular Activity: Direct MIC Comparison with N-1 Substituted Analog

The target compound (designated compound 2 in Table 1) exhibits >20 μM minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv, in contrast to the N-1 norbornenylmethyl-substituted analog (compound 1) with MIC 10 μM [1]. This 2-fold difference in potency (or >2-fold at the limit of detection) was measured in the same microbroth dilution assay, using identical C-4 N-phenethyl-N-benzyl substitution [1].

Antimycobacterial Structure-Activity Relationship Negative Control

Predicted Lipophilicity (LogP) Differentiation from Fentanyl

Predicted octanol-water partition coefficient (LogP) for the target compound is 4.28 (ACD/Labs Percepta), compared to the experimentally determined LogP of fentanyl at 3.9 [1]. This 0.38 LogP unit increase corresponds to a ~2.4-fold higher theoretical lipophilicity, suggesting altered membrane partitioning behavior relative to the fentanyl scaffold [1].

ADME Prediction CNS Permeability Physicochemical Profiling

Vero Cell Cytotoxicity: TC50 Comparison with N-1 Substituted Analog

In Vero cell cytotoxicity assays, the target compound (2) exhibits a TC50 of 14 μM, while the N-1 norbornenylmethyl analog (1) shows TC50 of 28 μM [1]. This 2-fold higher cytotoxicity (lower TC50) for the target compound indicates reduced selectivity relative to the anti-tubercular active comparator, despite the target's lack of antibacterial activity [1].

Cytotoxicity Selectivity Index Safety Profiling

Predicted CNS Multiparameter Optimization (MPO) Desirability Score

Using ACD/Labs predicted physicochemical parameters, the target compound yields a CNS MPO score of 3.1 (range 0-6), derived from LogP (4.28), LogD (1.32 at pH 7.4), MW (294.4), TPSA (15 Ų), and HBD (1) . For comparison, fentanyl achieves a CNS MPO score of 4.3 based on its experimental parameters [1]. The 1.2-point lower MPO score suggests reduced overall CNS drug-likeness, consistent with its role as a synthetic intermediate rather than a CNS-active agent .

CNS Drug Design Blood-Brain Barrier Computational Chemistry

Staphylococcus aureus Inactivity Confirmation

The target compound (2) exhibits an IC90 >200 μM against Staphylococcus aureus, identical to the N-1 norbornenylmethyl analog (1) and all other tested 4-aminopiperidines in the series [1]. This uniformly high IC90 confirms that the N-phenethyl-N-benzyl scaffold does not confer anti-staphylococcal activity, regardless of N-1 substitution pattern [1].

Antibacterial Selectivity Profiling Gram-positive

Validated Research & Procurement Scenarios for N-benzyl-N-(2-phenylethyl)piperidin-4-amine


Negative Control for M. tuberculosis H37Rv Growth Inhibition Assays

Utilize as a verified inactive compound (MIC >20 μM) [1] in 4-aminopiperidine anti-tubercular screening campaigns to establish assay background and confirm activity thresholds.

SAR Reference Standard for N-1 Substitution Studies

Employ as the unsubstituted N-1 baseline compound to quantify the potency gain (from MIC >20 μM to 10 μM) conferred by N-1 norbornenylmethyl substitution [1], enabling systematic SAR interpretation.

Cytotoxicity Benchmark in Vero Cell Selectivity Profiling

Apply as a moderate-cytotoxicity reference (TC50 14 μM) [1] to define the cytotoxicity window for 4-aminopiperidine analogs, facilitating selectivity index calculations.

Physicochemical Probe for CNS MPO Model Validation

Use as a predicted CNS MPO 3.1 compound [1] to test computational ADME models against experimental permeability or brain penetration data for piperidine-based scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.